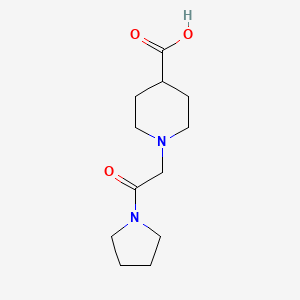
1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperidine-4-carboxylic acid is a complex organic compound that features both a piperidine and a pyrrolidine ring. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with different biological targets, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperidine-4-carboxylic acid typically involves the construction of the piperidine and pyrrolidine rings followed by their functionalization. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized from acyclic precursors through cyclization reactions, while the pyrrolidine ring can be formed via similar methods .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts to enhance reaction efficiency. The scalability of these methods ensures that the compound can be produced in sufficient quantities for research and potential therapeutic applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: The compound’s structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring also show comparable properties and applications.
Uniqueness: 1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperidine-4-carboxylic acid is unique due to the combination of both piperidine and pyrrolidine rings in its structure. This dual-ring system enhances its ability to interact with a broader range of biological targets, making it a versatile compound in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C12H20N2O3 |
|---|---|
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
1-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H20N2O3/c15-11(14-5-1-2-6-14)9-13-7-3-10(4-8-13)12(16)17/h10H,1-9H2,(H,16,17) |
InChI-Schlüssel |
CUUIYGNIQWQHEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)CN2CCC(CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















